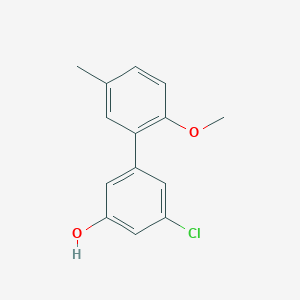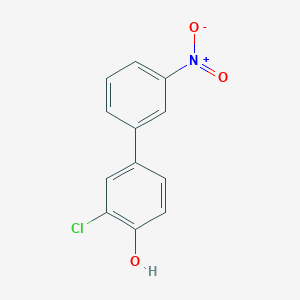
2-Chloro-5-(3-nitrophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-nitrophenyl)phenol, 95% (2C5NP) is a chemical compound that is used in a variety of scientific research applications. It is a phenol derivative with a nitro group on the para-position of the benzene ring. 2C5NP is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and dimethylformamide. It is a commonly used reagent in organic synthesis and has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mecanismo De Acción
2-Chloro-5-(3-nitrophenyl)phenol, 95% is an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. 2-Chloro-5-(3-nitrophenyl)phenol, 95% binds to the active site of the enzyme and inhibits its activity, thus preventing the formation of prostaglandins.
Biochemical and Physiological Effects
2-Chloro-5-(3-nitrophenyl)phenol, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have an inhibitory effect on the growth of certain cancer cells. Additionally, 2-Chloro-5-(3-nitrophenyl)phenol, 95% has been shown to have antioxidant and anti-allergic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3-nitrophenyl)phenol, 95% is a useful reagent for laboratory experiments due to its high purity and low cost. It is also relatively stable and can be stored for long periods of time. However, it is not suitable for use in humans due to its potential toxicity.
Direcciones Futuras
In the future, 2-Chloro-5-(3-nitrophenyl)phenol, 95% could be used in the development of new pharmaceuticals and other organic compounds. Additionally, it could be used in the study of enzyme inhibition and protein-protein interactions. Furthermore, it could be used in the study of cancer cells and the development of new cancer treatments. Finally, it could be used in the development of new polymers, catalysts, and other materials.
Métodos De Síntesis
2-Chloro-5-(3-nitrophenyl)phenol, 95% can be synthesized through a variety of methods, including the nitration of phenol with nitric acid, the reaction of 2-chloro-5-nitrophenol with sodium hydroxide, and the reaction of 2-chloro-5-nitrobenzoic acid with sodium hydroxide. The most commonly used method is the reaction of 2-chloro-5-nitrobenzoic acid with sodium hydroxide. This reaction produces 2-Chloro-5-(3-nitrophenyl)phenol, 95% in a yield of 95%.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-nitrophenyl)phenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of polymers, catalysts, and other materials. Additionally, 2-Chloro-5-(3-nitrophenyl)phenol, 95% has been used in the study of enzyme inhibition and the study of protein-protein interactions.
Propiedades
IUPAC Name |
2-chloro-5-(3-nitrophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUUCZPPHGIJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685975 |
Source


|
| Record name | 4-Chloro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261971-99-6 |
Source


|
| Record name | 4-Chloro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














